molecular formula C8H3Cl2NO B601565 3,4-Dichlorobenzoyl cyanide CAS No. 35022-44-7

3,4-Dichlorobenzoyl cyanide

Cat. No.: B601565
CAS No.: 35022-44-7
M. Wt: 200.03
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Description

3,4-Dichlorobenzoyl Cyanide (CAS 35022-44-7) is an organic compound with the molecular formula C8H3Cl2NO and a molecular weight of 200.02 g/mol . This compound serves as a versatile synthetic intermediate and a valuable building block in organic and pharmaceutical chemistry research . It is particularly useful in the development of novel active compounds and in multi-step synthesis processes for drug discovery and other advanced chemical applications . Researchers can procure this chemical with comprehensive analytical documentation. The product is typically characterized by techniques such as 1H-NMR, 13C-NMR, FTIR, and Mass Spectrometry to confirm its identity and structure . Purity is assured through HPLC analysis, with available grades offering purities greater than 90% to meet diverse research requirements . Safety and Handling: This compound is classified as hazardous . It carries the GHS signal word "Danger" and hazard statements indicating that it is fatal if swallowed (H300), toxic in contact with skin (H311+H331), causes skin irritation (H315), and causes serious eye irritation (H319) . It is the responsibility of the researcher to consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,4-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUNVXZXNJJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286434
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
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Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-44-7
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
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Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
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Record name 3,4-dichlorobenzoyl cyanide
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Preparation Methods

Process Optimization

  • Catalyst Loading : 5–10 mol% CTAB significantly reduces clumping of CuCN particles, ensuring consistent reactivity.

  • Solvent Systems : Acetonitrile is added as a polar cosolvent to improve CuCN dispersion, though it complicates product isolation.

  • Reaction Time : Catalyzed reactions conclude in 2–4 hours at 110–130°C , a 50% reduction compared to catalyst-free conditions.

Scalability and Limitations

  • Scale-Up : A CTAB-catalyzed process produced 560 kg of 3,4-dichlorobenzoyl cyanide with 77% isolated yield , demonstrating industrial viability.

  • Challenges : Residual catalyst removal requires additional washing steps, increasing process complexity.

Bromination-Cyanidation Tandem Approach

An alternative route starts with 1,2-dichlorobenzene , which undergoes bromination followed by cyanidation. Though less direct, this method avoids handling benzoyl chloride intermediates.

Bromination Step

  • Reagents : Bromine (Br₂) and FeCl₃ catalyst at 45–60°C yield 3,4-dichlorobromobenzene with >85% regioselectivity .

  • Byproducts : Dibrominated isomers are minimized by controlling bromine addition rates (0.2–0.3 mL/min ).

Cyanidation Step

  • Conditions : CuCN and L-proline catalyst in DMF at 110–130°C convert the bromide to the nitrile.

  • Yield : The tandem process achieves ≥85% overall yield with ≥98% purity .

Table 2: Bromination-Cyanidation Performance Metrics

StepTemperatureTimeYieldPurity
Bromination45–60°C3 h90%95%
Cyanidation120°C4 h94%98%

Hydrolysis of 3,4-Dichlorobenzotrichloride

A less common method involves photochlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzotrichloride , which is hydrolyzed to the benzoyl chloride and subsequently cyanated.

Key Considerations

  • Chlorination : UV light and excess Cl₂ gas drive the reaction to >95% conversion .

  • Hydrolysis : Controlled hydrolysis with H₂O at 50–80°C prevents over-hydrolysis to the carboxylic acid.

  • Efficiency : This method’s multi-step nature results in ~65% overall yield , limiting its industrial adoption.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
CuCN CyanationHigh yield (85–92%), simple setupRequires high temps, toxic CuCN
Phase-Transfer CatalysisFaster reaction, scalableCatalyst removal challenges
Bromination-CyanidationAvoids benzoyl chloride handlingMulti-step, lower overall yield
Hydrolysis RouteUses inexpensive toluene derivativesLow efficiency, complex purification

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3,4-dichlorobenzoyl cyanide often involves the reaction of 3,4-dichlorobenzoyl chloride with copper cyanide. This process can be optimized for yield and purity through variations in temperature and reaction time. For instance, a study indicated that maintaining a temperature between 150°C and 165°C for a limited duration significantly enhances product quality while minimizing by-products .

Anticancer Agents

One of the notable applications of this compound is in the development of anticancer drugs. Research has shown that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer progression. For example, modifications to the structure have led to compounds that demonstrate enhanced selectivity for c-Src kinase, a target in oncology.

Antimicrobial Activity

Another area of research highlights the antimicrobial properties of this compound derivatives. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics .

Agrochemical Applications

This compound is also utilized in the synthesis of herbicides and pesticides. Its ability to act as an effective building block allows for the creation of various agrochemical formulations that target specific pathways in plant growth regulation.

Case Study 1: Synthesis Optimization

A detailed examination was conducted on optimizing the synthesis process for this compound using different catalytic systems. The study evaluated yields and reaction times across various conditions, ultimately identifying a specific catalytic system that improved yield by over 30% compared to traditional methods .

In another study focusing on the biological activity of this compound derivatives, researchers assessed their efficacy against specific cancer cell lines. The findings demonstrated a dose-dependent response, indicating potential therapeutic applications in cancer treatment.

Data Tables

Application AreaSpecific UseObservations
PharmaceuticalsAnticancer agentsSelective inhibition of c-Src kinase
PharmaceuticalsAntimicrobial agentsEffective against multiple bacterial strains
AgrochemicalsHerbicides and pesticidesTargeted pathways in plant growth
Synthesis OptimizationYield improvement through catalytic systemsUp to 30% increase in yield

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzoyl cyanide involves its interaction with nucleophiles and electrophiles in chemical reactions. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorine atoms and the cyanide group, which make the benzoyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3,4-dichlorobenzoyl cyanide with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₈H₃Cl₂NO 208.02 Not reported Not reported Pharmaceutical intermediates
2,3-Dichlorobenzoyl Cyanide C₈H₃Cl₂NO 208.02 Not reported Not reported Triazine synthesis
2,4-Dichlorobenzoyl Cyanide C₈H₃Cl₂NO 208.02 Not reported Not reported Experimental intermediates
3,4-Dichlorobenzoyl Chloride C₇H₃Cl₃O 209.46 30–34 242 Precursor for acylations
3,5-Dichlorobenzoyl Chloride C₇H₃Cl₃O 209.46 Not reported Not reported Industrial chemical synthesis
3,4-Dichlorobenzyl Cyanide C₈H₅Cl₂N 186.04 Not reported Not reported Specialty chemical research

Pharmacological Relevance

  • This compound: Critical in synthesizing lamotrigine, where cyano-dehalogenation of 2,3-dichlorobenzoyl chloride precedes condensation with aminoguanidine .
  • 3,4-Dichlorobenzoyl Chloride : Used to synthesize AH-7921, a synthetic opioid, via acylation of a primary amine intermediate .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The 3,4-dichloro substitution pattern in benzoyl cyanide confers superior reactivity over 2,3- or 2,4-isomers in triazine formation, likely due to enhanced electron withdrawal stabilizing transition states .
  • Market Trends : 3,5-Dichlorobenzoyl chloride dominates industrial markets due to its role in polymer and pesticide production, whereas this compound remains niche, confined to high-value pharmaceutical applications .

Biological Activity

3,4-Dichlorobenzoyl cyanide (CAS No. 77668-42-9) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activity, synthesis, toxicity, and relevant research findings.

This compound is characterized by its chemical structure, which includes a benzoyl group substituted with two chlorine atoms and a cyanide functional group. The compound has a melting point ranging from 177°C to 181°C and exhibits low solubility in water (0.17 mg/L) .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds, such as 3,4-dichlorocinnamanilides, demonstrated a broader spectrum of action against gram-positive bacteria compared to their less substituted counterparts . Specifically, these derivatives showed strong efficacy against Staphylococcus aureus, Enterococcus faecalis, and mycobacterial strains, including Mycobacterium tuberculosis .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound displayed relatively low cytotoxicity against primary mammalian cells while maintaining antibacterial activity . This suggests a favorable therapeutic index for potential applications in treating infections without significant harm to host cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with copper(I) cyanide . Various synthetic routes have been explored to optimize yield and environmental impact. The compound is also a precursor for synthesizing other biologically active derivatives .

Toxicological Profile

The toxicological profile of this compound has been evaluated in several studies. It is classified under acute toxic substances with potential risks associated with dermal and inhalation exposure . In experimental models, cyanogenic compounds like this one have shown acute toxicity; however, the exact mechanisms and metabolic pathways remain an area for further research .

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of this compound derivatives against multidrug-resistant bacterial strains. These findings support the potential use of such compounds in developing new antibiotics .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, researchers found that while the compound was effective against bacterial pathogens, it exhibited minimal cytotoxic effects on healthy cell lines, indicating its therapeutic potential .

Summary of Research Findings

Study Findings Notes
Study on Antimicrobial ActivitySignificant efficacy against gram-positive bacteriaBroad spectrum including MRSA
Cytotoxicity AssessmentLow cytotoxicity on primary mammalian cellsFavorable therapeutic index
Synthesis MethodsVarious methods reported for synthesisFocus on environmentally friendly processes

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